molecular formula C20H20N4O B2946411 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-68-8

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Numéro de catalogue: B2946411
Numéro CAS: 2108189-68-8
Poids moléculaire: 332.407
Clé InChI: VVXQZSBCJTWZRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(Benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound for research use only, intended for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers exploring the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold have identified it as a core structure of significant interest in neuroscience, particularly as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) . Negative allosteric modulators of mGluR2 are being investigated for their potential to treat a range of central nervous system (CNS) disorders. Preclinical research on related analogs has shown promise in rodent models of cognition, suggesting potential application in addressing cognitive deficits . The structural motif of this chemical class is also recognized in other research contexts, including investigations for psychiatric conditions such as schizophrenia and mood disorders . This product is strictly for research purposes.

Propriétés

IUPAC Name

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-9-16(10-8-14)17-11-18-20(25)22-13-19(24(18)23-17)21-12-15-5-3-2-4-6-15/h2-11,19,21H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQZSBCJTWZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple reaction steps:

  • Initial Formation: : A benzylamine reacts with an appropriately substituted pyrazole derivative, under conditions favoring nucleophilic substitution.

  • Cyclization: : The intermediate product undergoes cyclization to form the pyrazolopyrazine core, often using a catalytic amount of acid or base.

  • Final Adjustments: : Functional groups are introduced or modified through reduction, oxidation, or substitution reactions.

Industrial Production Methods: In an industrial setting, the production methods need optimization for yield, cost-efficiency, and safety:

  • Scalability: : Batch reactions are scaled up with controlled temperature and pressure conditions.

  • Purification: : Techniques like recrystallization, column chromatography, or distillation ensure the final product's purity.

  • Automation: : Automated reactors with continuous flow setups may enhance consistency and output.

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation at the benzylamine group, forming N-oxide derivatives.

  • Reduction: : Hydrogenation may reduce double bonds within the pyrazolopyrazine ring.

  • Substitution: : Halogenation, alkylation, or nitration at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of palladium/carbon catalyst.

  • Substitution: : Halogens (e.g., chlorine or bromine), alkyl halides, or nitrating mixtures.

Major Products Formed

  • Oxidation Products: : N-oxide derivatives or carboxylated products.

  • Reduction Products: : Saturated derivatives of the original compound.

  • Substitution Products: : Halogenated, alkylated, or nitro-substituted analogs.

Applications De Recherche Scientifique

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is significant across various fields:

  • Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.

  • Biology: : Potential inhibitor in enzymatic reactions; probes for protein interactions.

  • Medicine: : Investigated for therapeutic properties, possibly acting on specific receptors or enzymes.

  • Industry: : Applied in materials science for developing novel polymers or coatings.

Mécanisme D'action

The exact mechanism of action may vary depending on its application. Generally:

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: : Binds to active sites, disrupting enzyme function.

  • Receptor Interaction: : Modulates receptor activity, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Substituents (Positions) Biological Activity / Key Findings Pharmacokinetic Properties References
Target Compound 7-(Benzylamino), 2-(4-methylphenyl) Not explicitly reported (inference from class) Likely improved solubility vs. aryl N/A
5-Benzyl-2-(4-chlorophenyl)-3o 5-Benzyl, 2-(4-chlorophenyl) IC₅₀ = 1.2 µM (A549 cells); autophagy modulation Moderate stability
2-(2-Ethoxyphenyl)-7-(methylsulfonyl)-2 2-(2-Ethoxyphenyl), 7-(methylsulfonyl) Antiviral (alphavirus protease inhibition) t₁/₂ = ~30 min (i.v.); 4× exposure
VU0462807 (9a) Acyl group at position 1 mGlu5 PAM (EC₅₀ = 32 nM); efficacy in AHL model Improved solubility vs. parent
(7R,8R)-2-(3R-methylmorpholinyl) Morpholinyl, isopropyl groups Not explicitly reported (structural analog) Chiral centers enhance specificity

Key Observations:

  • Position 2 Substitutions : Aryl groups (e.g., 4-chlorophenyl in 3o) enhance anticancer activity, while ethoxyphenyl (compound 2) improves antiviral targeting . The 4-methylphenyl group in the target compound may balance lipophilicity and metabolic stability.
  • Position 7 Modifications: Benzylamino (target compound) vs. methylsulfonyl (compound 2) or acyl (VU0462807) groups alter solubility and target engagement.
  • Chirality: Stereochemical configurations (e.g., in compound ) influence receptor binding and pharmacokinetics, suggesting the target compound’s benzylamino group may benefit from stereoselective optimization.

Anticancer Activity:

  • Compound 3o (5-benzyl-2-(4-chlorophenyl)) exhibited potent A549 cell growth inhibition (IC₅₀ = 1.2 µM), attributed to autophagy modulation . The target compound’s benzylamino group may enhance cellular uptake but requires empirical validation.
  • Pyrazolo[1,5-a]pyrimidinones with trifluoromethylphenyl groups (e.g., 4n) showed herbicidal activity, highlighting substituent-dependent functional versatility .

Antiviral and Protease Inhibition:

  • Cyclic dihydropyrazolo[1,5-a]pyrazin-4-ones (e.g., compound 2) act as masked β-amidomethyl vinyl sulfones, reversibly inhibiting alphavirus nsP2 proteases. The target compound’s stability under physiological pH (cf. compound 2’s t₁/₂ = 30 min) remains to be tested .

Neuromodulatory Effects:

  • mGluR2 NAMs (e.g., compound ) and mGlu5 PAMs (e.g., VU0462807) demonstrate the scaffold’s adaptability to CNS targets. The benzylamino group’s impact on blood-brain barrier penetration warrants investigation .

Stability and Prodrug Potential:

  • Cyclic derivatives (e.g., compound 2) exhibit extended plasma exposure (4× vs. acyclic forms) due to slower clearance, though reversibility under physiological conditions limits prodrug utility .
  • The target compound’s synthesis likely parallels methods for compound 2 (Na₂CO₃-mediated cyclization), but purity challenges from intramolecular aza-Michael reactions necessitate optimized conditions .

Solubility and Bioavailability:

  • Acylated analogs (e.g., VU0462807) achieve superior solubility, while benzylamino groups may offer a balance between lipophilicity and aqueous solubility .

Activité Biologique

7-(Benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 2108189-68-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate hydrazine derivatives with substituted phenyl compounds. The method often includes cyclization processes that yield the pyrazolo[1,5-a]pyrazin framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, fluorinated analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These compounds not only exhibited cytotoxicity but also showed anti-angiogenic properties, which are crucial in inhibiting tumor growth and metastasis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Fluorinated Derivative ALung Cancer Cells15Induction of apoptosis
Fluorinated Derivative BBreast Cancer Cells20Inhibition of angiogenesis

Anti-inflammatory Activity

The compound has been studied for its ability to modulate inflammatory cytokines. Research indicates that it can effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1507550
IL-62008060

The mechanisms underlying the biological activity of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involve several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells.
  • Cytokine Modulation : It alters the expression levels of various cytokines, leading to reduced inflammation.

Case Studies

A case study involving a series of derivatives demonstrated that modifications to the benzyl and pyrazolo moieties significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity profiles in normal cells .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Functionalizations

The compound’s synthesis typically involves multi-step routes starting from substituted pyrazoles or pyrazolidinones. Key reactions include:

  • Nucleophilic Substitution : The benzylamino group at position 7 is introduced via nucleophilic displacement of a halogen or sulfonate leaving group under basic conditions (e.g., K₂CO₃/DMF) .

  • Cyclization : Intramolecular amidation or copper-catalyzed cyclization forms the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold .

  • Cross-Coupling : Palladium- or copper-mediated couplings (e.g., Suzuki, Ullmann) enable aryl/heteroaryl group introductions at positions 2 or 5 .

Example Reaction Pathway:

  • Starting Material : 5-Amino-3-(4-methylphenyl)pyrazole undergoes alkylation with benzyl bromide to introduce the benzylamino group .

  • Cyclization : Base-promoted intramolecular amidation forms the dihydropyrazinone ring .

  • Functionalization : Copper-catalyzed coupling introduces substituents (e.g., trifluoromethylphenyl) .

Reactivity of the Benzylamino Group

The primary amine in the benzylamino substituent participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions (yield: 65–85%) .

  • Reductive Alkylation : Forms secondary amines via reaction with aldehydes/ketones in the presence of NaBH₃CN .

  • Oxidation : Susceptible to oxidation to nitroso derivatives under strong oxidizing agents (e.g., KMnO₄) .

Modifications of the Dihydropyrazinone Core

The scaffold’s reactivity includes:

  • Oxidation : The dihydropyrazinone ring can oxidize to a fully aromatic pyrazolo[1,5-a]pyrazine under DDQ or MnO₂ (yield: ~70%) .

  • Electrophilic Substitution : The 4-methylphenyl group undergoes halogenation (e.g., Br₂/FeCl₃) at the para position .

Catalytic Coupling Reactions

Copper- or palladium-catalyzed couplings enable diversification:

Reaction Type Conditions Substituent Introduced Yield Reference
Ullmann CouplingCuI, L-proline, DMSO, 80°CAryl/heteroaryl at position 360–75%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, refluxTrifluoromethylphenyl at position 555–80%

Stability and Degradation

  • Acidic Conditions : The benzylamino group hydrolyzes to a primary amine under strong acids (HCl, 100°C) .

  • Photodegradation : Exposure to UV light induces ring-opening via cleavage of the N–C bond in the pyrazinone ring .

Key Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N2 of the pyrazole ring complicate functionalization .

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates formulation optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.